molecular formula C18H21ClN4O B2513206 N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 477333-98-5

N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No.: B2513206
CAS No.: 477333-98-5
M. Wt: 344.84
InChI Key: RINKKBGOUNGMAZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is derived from its functional groups and substituents:

  • Parent chain : 2-[4-(2-pyridinyl)piperazin-1-yl]acetamide
    • The acetamide group (-CONH-) is connected to a piperazine ring via a methylene bridge.
    • The piperazine ring is substituted at the 4-position with a 2-pyridinyl group.
  • Substituent : N-(3-chloro-4-methylphenyl)
    • The acetamide nitrogen is bonded to a benzene ring with a 3-chloro and 4-methyl substitution pattern.

Molecular formula : C₁₈H₂₁ClN₄O (molecular weight: 344.84 g/mol).

Component Formula Contribution to Molecular Formula
Piperazine ring C₄H₁₀N₂ C₄H₁₀N₂
2-Pyridinyl group C₅H₄N C₅H₄N
Acetamide bridge CH₂CONH- CH₂CONH
3-Chloro-4-methylphenyl C₇H₆Cl C₇H₆Cl
Total C₁₈H₂₁ClN₄O

Crystal Structure Determination via X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, structural insights are inferred from analogous acetamide-piperazine derivatives.

Key observations from related compounds :

  • Piperazine conformation :
    • The piperazine ring typically adopts a chair conformation due to steric and electronic stabilization.
    • Torsion angles between adjacent nitrogen atoms (N1–C2–C3–N2) range between 30°–60°, minimizing strain.
  • Pyridine-piperazine linkage :

    • The 2-pyridinyl group forms a planar bond with the piperazine nitrogen, with a dihedral angle of ~67.6° relative to the adjacent benzene ring.
  • Acetamide geometry :

    • The acetamide group exhibits planar geometry due to resonance stabilization between the carbonyl and amide nitrogen.
Parameter Value (Analogous Compounds) Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell parameters (Å) a = 8.7478, b = 6.5361, c = 12.5842

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-14-5-6-15(12-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINKKBGOUNGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-98-5
Record name N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(2-PYRIDINYL)-1-PIPERAZINYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Attachment of the pyridine ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the piperazine derivative with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperazine ring.

    Reduction: Reduction reactions can occur at the pyridine ring or the amide group.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyridine ring may produce a piperidine derivative.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide exhibit potential antiviral properties. For instance, research has highlighted the effectiveness of piperazine derivatives in inhibiting viral replication, including that of SARS-CoV-2, where similar structures showed promise as protease inhibitors .

Anticancer Properties

The compound's structure suggests potential applications in oncology. Research into Mannich bases has shown that derivatives containing piperazine can exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The incorporation of specific substituents in the phenyl ring has been linked to enhanced cytotoxicity, indicating that modifications to this compound could yield potent anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antiviral , Inhibitory effects on SARS-CoV-2 protease; potential for broader antiviral applications.
Anticancer , Cytotoxic activity against prostate (PC-3) and breast (MCF-7) cancer cell lines; structure-activity relationship studies indicate promising leads.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways and targets would depend on its specific biological activity, which requires further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide (): Piperazine substituted with 3-chlorophenyl instead of 2-pyridinyl. Higher molecular weight (378.30 g/mol) due to additional chlorine. Likely altered receptor selectivity compared to the pyridine variant, as chlorophenyl groups favor hydrophobic interactions .
  • N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide (): Features a 4-chloro-3-nitrophenyl group on the acetamide and a 3-chlorophenyl-piperazine.

Variations on the Aryl Acetamide Group

  • 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide ():

    • Substitutes the 3-chloro-4-methylphenyl group with 4-fluorophenyl .
    • Fluorine’s electronegativity may improve membrane permeability and bioavailability. Molecular weight: 347.81 g/mol .
  • N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazino]acetamide (): Bromine and nitro groups enhance steric bulk and electron-deficient character. Molecular weight: 375.26 g/mol; bromine’s polarizability could affect binding kinetics .

Pyridine vs. Other Heterocycles

  • N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (): Retains the 2-pyridinyl-piperazine core but replaces the 3-chloro-4-methylphenyl with 4-phenoxyphenyl. Phenoxy groups increase lipophilicity (logP ~3.5 estimated), favoring CNS penetration .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound () 356.85 2-Pyridinyl, 3-Cl-4-Me-phenyl Not reported Moderate logP (~2.8), balanced solubility
N-(4-Fluorophenyl)-analogue () 347.81 4-Fluorophenyl, 3-Cl-phenyl Not reported Enhanced metabolic stability
N-(4-Phenoxyphenyl)-analogue () 458.50 4-Phenoxyphenyl, 2-pyridinyl Not reported High lipophilicity (logP ~3.5)
8d () 458.00 3-Methoxybenzoyl-piperazine 207–209 Lower melting point, improved crystallinity
AS112 () Not reported Thiazole-triazole hybrid Not reported Hydrophobic stabilization in binding

Receptor Binding and Selectivity

  • Pyridine vs. Chlorophenyl Piperazines : The 2-pyridinyl group in the target compound may enhance π-π stacking with aromatic residues in receptors (e.g., 5-HT₁A), whereas chlorophenyl analogues () favor hydrophobic pockets .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, with the CAS number 477333-98-5, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN4OC_{18}H_{21}ClN_{4}O, with a molecular weight of 344.84 g/mol. The compound features a chloro-substituted aromatic ring and a piperazine moiety linked to a pyridine, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine and pyridine moieties are known to enhance binding affinity and selectivity towards specific targets, such as neurotransmitter receptors.

Biological Activity Overview

  • Antimicrobial Activity
    • Bacterial Inhibition : Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing piperazine have shown moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • Fungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans, demonstrating MIC values that suggest effective inhibition .
  • Cytotoxicity
    • Studies have assessed the cytotoxic effects of similar piperazine derivatives on cancer cell lines. The presence of the chloro group in the aromatic ring may enhance cytotoxicity by disrupting cellular processes in cancer cells.
  • Neuropharmacological Effects
    • Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The piperazine ring can interact with serotonin and dopamine receptors, potentially influencing mood and behavior .

Case Studies

  • A study published in MDPI reported that piperazine derivatives exhibit varying degrees of antibacterial activity depending on their substituents. The introduction of electron-donating groups significantly enhanced activity against E. coli and S. aureus .
  • Another research article highlighted that certain piperazine compounds showed promising results in inhibiting fungal growth, with MIC values indicating their potential as antifungal agents .

Data Tables

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coliMIC (µM) against C. albicans
Piperazine Derivative A5.648.3316.69
Piperazine Derivative B11.2913.4022.31
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 50–80°C during coupling reactions to avoid side-product formation (e.g., hydrolysis of the amide bond) .
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates .
  • Catalysts : Use of coupling agents such as HATU (1-Bis(dimethylamino)methyleneBis(dimethylamino)methylene
    -1H-1,2,3-triazolo4,5b4,5-b
    pyridinium 3-oxid hexafluorophosphate) for amide bond formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyridinyl-piperazine moiety (δ 2.5–3.5 ppm for piperazine protons) and the chloro-methylphenyl group (δ 7.2–7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 415.1234 for C₂₀H₂₂ClN₄O) validates the molecular formula .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction between this compound and neurotransmitter receptors (e.g., serotonin 5-HT₁A)?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with structural homology to the compound’s piperazine-pyridinyl motif (e.g., 5-HT₁A, dopamine D₂) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Key parameters include:
  • Binding Affinity : Calculate ΔG values (e.g., −9.2 kcal/mol suggests strong binding to 5-HT₁A) .
  • Hydrogen Bonding : Identify interactions between the acetamide carbonyl and receptor residues (e.g., Asn386 in 5-HT₁A) .
  • Validation : Compare results with radioligand displacement assays (e.g., Ki values from competitive binding studies) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Assay Standardization :
  • Cell Line Consistency : Use identical cell lines (e.g., HEK-293 for receptor assays) to minimize variability .
  • Concentration Range : Test 0.1–100 μM to identify dose-dependent effects and rule off-target activity .
  • Mechanistic Profiling :
  • Pathway Analysis : Employ phosphoproteomics to verify downstream signaling (e.g., cAMP modulation in GPCR pathways) .
  • Metabolite Screening : LC-MS/MS detects potential metabolic byproducts (e.g., N-dealkylation) that may alter activity .

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